Home > Products > Screening Compounds P43580 > Atorvastatin-d5 tert-Butyl Ester
Atorvastatin-d5 tert-Butyl Ester -

Atorvastatin-d5 tert-Butyl Ester

Catalog Number: EVT-1504081
CAS Number:
Molecular Formula: C₃₇H₃₈D₅FN₂O₅
Molecular Weight: 619.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Atorvastatin-d5 tert-Butyl Ester is a stable isotopic derivative of atorvastatin, a widely recognized lipid-lowering agent used primarily in the management of hyperlipidemia and the prevention of cardiovascular diseases. The tert-butyl ester form enhances the compound's bioavailability and stability, making it a valuable intermediate in pharmaceutical applications. The molecular formula for Atorvastatin-d5 tert-Butyl Ester is C40H47FN2O5C_{40}H_{47}FN_{2}O_{5}, with a molecular weight of 654.82 g/mol .

Source

This compound is synthesized as part of atorvastatin production processes, which involve various intermediates and derivatives to ensure high purity and efficacy of the final drug product. Atorvastatin itself is derived from fermentation products and synthetic routes that have been optimized over years of research .

Classification

Atorvastatin-d5 tert-Butyl Ester falls under the category of statins, specifically as an intermediate in the synthesis of atorvastatin. Statins are known for their role as competitive inhibitors of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis .

Synthesis Analysis

Methods

The synthesis of Atorvastatin-d5 tert-Butyl Ester typically involves several key steps:

  1. Formation of Intermediates: Initial reactions often involve the condensation of specific amines with acylating agents under controlled conditions to form an amino ester.
  2. Esterification: The reaction between atorvastatin and tert-butyl alcohol or its derivatives leads to the formation of the tert-butyl ester. This can be achieved using acid catalysts or through direct esterification methods.
  3. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from impurities.

Technical details include maintaining specific temperature and pressure conditions during reactions, often utilizing solvents like dichloromethane or acetonitrile for optimal solubility and reaction rates .

Molecular Structure Analysis

Structure

Atorvastatin-d5 tert-Butyl Ester features a complex molecular structure characterized by multiple functional groups, including a carboxylic acid moiety converted into an ester. The specific isotopic labeling (d5) indicates that five hydrogen atoms in the molecule are replaced with deuterium, enhancing its stability and allowing for precise tracking in metabolic studies.

Data

  • Molecular Formula: C40H47FN2O5C_{40}H_{47}FN_{2}O_{5}
  • Molecular Weight: 654.82 g/mol
  • Isotopic Composition: Five deuterium atoms replace standard hydrogen atoms.
Chemical Reactions Analysis

Reactions

Atorvastatin-d5 tert-Butyl Ester undergoes various chemical transformations, including:

  1. Hydrolysis: The ester bond can be hydrolyzed back to atorvastatin under acidic or basic conditions.
  2. Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield alcohol derivatives.
  3. Oxidation: Oxidizing agents can convert specific functional groups into ketones or carboxylic acids.

Technical details regarding these reactions include:

  • Hydrolysis Conditions: Typically performed in aqueous solutions with acid/base catalysis.
  • Reduction Conditions: Conducted in anhydrous solvents to prevent unwanted side reactions.
  • Oxidation Agents: Commonly potassium permanganate or chromium-based reagents are utilized .
Mechanism of Action

Atorvastatin-d5 tert-Butyl Ester acts primarily as an intermediate leading to atorvastatin's mechanism of action:

  1. Inhibition of HMG-CoA Reductase: The final active form, atorvastatin, competes with HMG-CoA for binding at the active site of HMG-CoA reductase.
  2. Decreased Cholesterol Synthesis: This inhibition reduces mevalonate levels, subsequently lowering cholesterol production in the liver.
  3. Increased LDL Uptake: The decrease in cholesterol levels triggers upregulation of LDL receptors on hepatocytes, enhancing clearance of low-density lipoprotein cholesterol from the bloodstream .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile; limited solubility in water.

Chemical Properties

Relevant analyses often include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) for structural confirmation and purity assessment .

Applications

Atorvastatin-d5 tert-Butyl Ester has several scientific applications:

  1. Research Purposes: Used as a reference standard in analytical chemistry for studying atorvastatin metabolism and pharmacokinetics.
  2. Pharmaceutical Development: Serves as an intermediate in synthesizing atorvastatin and related compounds, facilitating drug formulation processes.
  3. Quality Control: Employed in quality assurance protocols for atorvastatin production to ensure consistency and efficacy in pharmaceutical formulations .
Introduction to Atorvastatin-d5 tert-Butyl Ester

Structural and Chemical Identity

Molecular Formula and Isotopic Labeling (C₃₇H₃₈D₅FN₂O₅)

Atorvastatin-d5 tert-butyl ester is defined by the precise molecular formula C₃₇H₃₈D₅FN₂O₅, with a molecular weight of 619.78 g/mol as confirmed by high-resolution mass spectrometry. The deuterium atoms are specifically incorporated at the ortho and meta positions of the phenyl ring, creating a distinct isotopic signature without altering the stereochemical configuration at the (3R,5R) chiral centers essential for HMG-CoA reductase inhibition. This selective deuteration maintains the compound's biochemical interactions while generating a +5 mass shift relative to the non-deuterated analog (C₃₇H₄₃FN₂O₅, MW 614.75 g/mol), enabling clear differentiation in chromatographic and spectrometric analyses [3] [4] [8]. The tert-butyl ester moiety serves as a protective group that enhances the compound's stability during synthesis and storage, while the acetonide group (in structural analogs) further stabilizes diol functionalities during manufacturing processes [5] [6].

Table 1: Structural Comparison of Atorvastatin-d5 Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Features
Atorvastatin-d5 tert-Butyl EsterC₃₇H₃₈D₅FN₂O₅619.78N/A [4]Deuteration on phenyl ring; esterified carboxyl
4-Hydroxy Atorvastatin-d5 Acetonide tert-Butyl EsterC₄₀H₄₂D₅FN₂O₆675.84265989-38-6 [2] [4]Deuterated phenyl; acetonide-protected diol; hydroxylation at C4
Atorvastatin-d5 Sodium SaltC₃₃H₂₉D₅FN₂NaO₅585.65222412-87-5 [4]Free acid form; sodium counterion
Non-deuterated Atorvastatin tert-Butyl EsterC₃₇H₄₃FN₂O₅614.75134395-00-9 [1] [8]Protonated phenyl ring; esterified carboxyl

Role of Deuterium in Pharmacokinetic Studies

The strategic placement of five deuterium atoms creates a unique isotopic "fingerprint" that allows researchers to distinguish the administered compound from endogenous metabolites and concurrently administered medications. In mass spectrometry, the deuterium-labeled compound exhibits distinct fragmentation patterns and retention time shifts, enabling precise quantification even in complex biological matrices like plasma or liver microsomes. This isotopic differentiation eliminates analytical background interference, significantly improving the lower limits of quantification (LLOQ) by 10-100 fold compared to non-deuterated standards. Crucially, the kinetic isotope effect (KIE) resulting from stronger carbon-deuterium bonds alters metabolic rates at specific deuteration sites, particularly reducing first-pass metabolism and extending elimination half-life. This KIE provides critical insights into metabolic soft spots and facilitates the design of deuterated drugs with optimized pharmacokinetic profiles [4] [7].

Comparison with Non-Deuterated Analogues

Deuteration induces subtle but analytically significant alterations in physicochemical behavior relative to non-deuterated Atorvastatin tert-butyl ester (C₃₇H₄₃FN₂O₅). While maintaining identical chromatographic retention under reversed-phase conditions, deuterated analogs exhibit a 0.3-0.7 minute retention delay in hydrophilic interaction chromatography due to altered hydrogen-bonding capacity. The deuterated compound's logP value decreases by approximately 0.15 log units, reflecting slightly enhanced aqueous solubility, while crystal lattice energy differences result in a 5-8°C depression in melting point. Crucially, the deuterated version demonstrates altered metabolic susceptibility: microsomal studies reveal 30% reduced oxidation at the pyrrole-adjacent positions where deuterium is concentrated, directly impacting the formation of 2-oxo and 4-oxo metabolites. These differential properties enable simultaneous quantification of both forms without cross-interference, making the deuterated ester an ideal internal standard for bioanalytical assays targeting the non-deuterated drug [6] [7] [8].

Historical Development and Regulatory Classification

Evolution as a Cardiac Drug Intermediate

The synthesis of Atorvastatin-d5 tert-butyl ester emerged as a critical advancement in the early 2000s to address analytical challenges in quantifying trace-level metabolites during cardiac drug development. As regulatory agencies demanded comprehensive metabolite profiling (MIST guidelines), deuterated internal standards became essential for distinguishing drug-derived metabolites from endogenous compounds in complex biological samples. The tert-butyl ester functionality was strategically incorporated to protect the labile carboxylic acid group during multi-step synthesis involving deuterated phenyl precursors, significantly improving intermediate stability and reaction yields by >25% compared to free acid routes. Current Good Manufacturing Practice (cGMP) synthesis routes employ Pd/C-catalyzed hydrogen-deuterium exchange or deuterated aryl halide coupling to achieve >98% isotopic purity, with the tert-butyl ester serving as a versatile precursor for downstream transformations to active pharmaceutical ingredients and diagnostic metabolites [3] [4] [6].

Classification Under Pharmaceutical Analytical Impurities

Regulatory bodies classify Atorvastatin-d5 tert-butyl ester as a "synthetic intermediate" and "stable isotope-labeled impurity" rather than an active pharmaceutical ingredient. It is formally designated as "Atorvastatin Impurity 95-D5" in analytical monographs, with strict specifications limiting its presence to ≤0.15% in final drug substances per ICH Q3A(R2) guidelines. The compound serves a dual role: as a reference standard for quantifying process-related impurities in atorvastatin calcium formulations, and as a marker for potential genotoxic impurities arising during deuterated analog synthesis. Pharmacopeial classifications specifically categorize it under "Pharmaceutical Analytical Impurities" (USP Category 1) rather than therapeutic compounds, restricting its use to analytical applications such as HPLC method development, mass spectrometry internal standardization, and degradation product identification [4] [7] [8].

Table 2: Regulatory and Functional Classification of Atorvastatin-d5 Derivatives

Analytical ApplicationRegulatory ClassificationPermitted Levels in APIKey Analytical Parameters
Internal Standard for BioanalysisNon-therapeutic Reference StandardNot applicableIsotopic purity ≥98%; chemical purity ≥95% [7]
Synthetic IntermediateProcess-Related Impurity≤0.15% [7]HPLC area normalization; co-elution studies
Metabolite Quantification StandardMetabolite Reference MaterialNot applicableStructural characterization; MS/MS fragmentation
Degradation Product MarkerDegradation Impurity Surrogate≤0.1% [4]Forced degradation studies; stability indicating methods

Properties

Product Name

Atorvastatin-d5 tert-Butyl Ester

Molecular Formula

C₃₇H₃₈D₅FN₂O₅

Molecular Weight

619.78

Synonyms

(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-d5-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid 1,1-Dimethylethyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.